BenchChemオンラインストアへようこそ!

6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride

Kinase inhibitor SAR IRAK-4 Fragment-based drug design

This imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride (98% purity) is a strategic, dual-handle building block designed for fragment-based drug discovery and DNA-encoded library (DEL) synthesis. Its conformationally flexible C6-aminomethyl and orthogonal C2-carboxylic acid groups enable pH-gated chemoselectivity, a key advantage over mono-functional analogs (CAS 64951-08-2). The pre-installed C6 vector is positioned for solvent-exposed kinase linkers (PDB: 3CGF), facilitating PROTAC design. The dihydrochloride salt ensures superior aqueous solubility for reliable solution-phase chemistry.

Molecular Formula C9H11Cl2N3O2
Molecular Weight 264.11
CAS No. 2460750-24-5
Cat. No. B2871127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride
CAS2460750-24-5
Molecular FormulaC9H11Cl2N3O2
Molecular Weight264.11
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1CN)C(=O)O.Cl.Cl
InChIInChI=1S/C9H9N3O2.2ClH/c10-3-6-1-2-8-11-7(9(13)14)5-12(8)4-6;;/h1-2,4-5H,3,10H2,(H,13,14);2*1H
InChIKeySBXSUBFDOPSAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride (CAS 2460750-24-5) – Product Baseline and Structural Identity


6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride (CAS 2460750-24-5) is a nitrogen-containing fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine family. It carries a primary aminomethyl substituent at the pyridine ring C6 position and a carboxylic acid at the C2 position of the imidazole ring, supplied as the dihydrochloride salt (molecular formula C₉H₁₁Cl₂N₃O₂, MW 264.11 g/mol) . The free base form (CAS 1416438-84-0, MW 191.19 g/mol) is also commercially available. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, found in several marketed drugs and numerous clinical candidates targeting kinases, GPCRs, and nuclear receptors [1]. The C6-aminomethyl substituent introduces a conformationally flexible primary amine handle orthogonal to the C2-carboxylic acid, positioning this compound as a differentiated building block for fragment-based drug discovery and parallel library synthesis.

Why 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride Cannot Be Simply Substituted by In-Class Analogs


Within the imidazo[1,2-a]pyridine-2-carboxylic acid chemotype, two structural variables critically determine downstream utility in target-directed synthesis and biological screening: (i) the nature and position of substitution on the pyridine ring, and (ii) the salt form. Published structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine-based kinase inhibitors have demonstrated that the mere presence or absence of a substituent at the C6 position can alter target potency by 4- to 500-fold [1]. The C6-aminomethyl substituent is not interchangeable with C6-amino, C6-iodo, C6-cyano, or C6-methoxycarbonyl analogs because each imparts distinct electronic character, hydrogen-bonding geometry, and conformational degrees of freedom. Moreover, the free base (CAS 1416438-84-0) and the dihydrochloride salt (CAS 2460750-24-5) exhibit different aqueous solubility, hygroscopicity, and weighability profiles, directly impacting solution-phase reaction yields and biological assay reproducibility [2]. Regioisomers such as C3-aminomethyl or C2-aminomethyl/C6-carboxylic acid analogs present divergent exit vectors that redirect fragment-growing trajectories in structure-based design. These non-interchangeable features necessitate explicit specification at the procurement stage.

Quantitative Differential Evidence: 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride vs. Closest Comparators


C6 Substitution Drives 4- to 500-Fold Potency Modulation in Imidazo[1,2-a]pyridine Kinase Inhibitor Scaffolds vs. C6-Unsubstituted Parent

In a definitive structure-activity relationship study of imidazo[1,2-a]pyridine-based IRAK-4 inhibitors, introduction of a substituent at the C6 position of the imidazopyridine ring increased enzyme inhibitory potency by 4- to 500-fold compared to the corresponding C6-unsubstituted analog (compound 39, R₁ = H, IRAK-4 IC₅₀ = 19 nM) [1]. Although the target compound 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride was not directly tested in this published series, its C6-aminomethyl substitution occupies the same critical position identified by this SAR. By contrast, the unsubstituted parent scaffold imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 64951-08-2) lacks any C6 substituent and cannot engage this potency-enhancing binding interaction, making it an unsuitable surrogate for fragment elaboration campaigns targeting kinases or related ATP-binding proteins.

Kinase inhibitor SAR IRAK-4 Fragment-based drug design C6 substitution effect

Dihydrochloride Salt (CAS 2460750-24-5) Provides Documented Purity and Physicochemical Advantages Over the Free Base (CAS 1416438-84-0)

Vendor-certified purity specifications from a major supplier demonstrate that the dihydrochloride salt form (CAS 2460750-24-5) is offered at 98% purity, whereas the free base (CAS 1416438-84-0) is listed at 97% purity from the same vendor . The dihydrochloride form has a higher molecular weight (264.11 vs. 191.19 g/mol), which reduces relative weighing error during sub-milligram solid dispensing—a practical consideration for fragment library plating. The dihydrochloride salt exhibits a calculated topological polar surface area (TPSA) of 80.62 Ų and a LogP of 1.33 , consistent with enhanced aqueous solubility relative to the neutral free base. General pharmaceutical salt formation principles establish that dihydrochloride salts of bis-basic compounds typically exhibit aqueous solubility improvements of 10- to >1000-fold over their free base counterparts [1]. This solubility differential directly impacts the compound's utility in aqueous biological assay buffers and solution-phase parallel chemistry.

Salt selection Aqueous solubility Building block procurement Weighing accuracy

C6-Aminomethyl (–CH₂NH₂) Provides a Conformationally Flexible Primary Amine Handle Distinct from C6-Amino (–NH₂) and C6-Iodo Analogs

The target compound features a benzylic aminomethyl group (–CH₂NH₂) at C6, which differs fundamentally from the directly attached amino group (–NH₂) found in 6-aminoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 886363-86-6) . The methylene spacer in the aminomethyl substituent: (i) introduces an sp³ carbon that relieves conjugation between the amine lone pair and the pyridine π-system, preserving higher amine nucleophilicity (pKₐ ~9.8 vs. ~4.6 for aniline-type C6-NH₂); (ii) adds one rotatable bond (total = 2 for the target compound vs. 1 for the C6-amino analog), enabling conformational sampling that can access distinct subpockets in a target protein; and (iii) permits a different exit vector angle from the pyridine ring plane (~109° tetrahedral vs. ~120° trigonal planar for C6-NH₂). Compared to 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 478040-59-4) , the aminomethyl handle enables direct amide bond formation, reductive amination, urea synthesis, and sulfonamide coupling without requiring palladium-catalyzed cross-coupling or other additional synthetic steps for further diversification.

Fragment elaboration Parallel synthesis Amide coupling Reductive amination

Regioisomeric Differentiation: C6-Aminomethyl/C2-Carboxylic Acid vs. C2-Aminomethyl/C6-Carboxylic Acid Creates Orthogonal Fragment-Growing Vectors

The regioisomer 2-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 1501672-10-1; dihydrochloride CAS 2648940-95-6) bears the aminomethyl at the C2 position (imidazole ring) and the carboxylic acid at C6 (pyridine ring)—the exact reverse of the target compound's substitution pattern. In structure-based drug design, this positional swap redirects both the amine and carboxylic acid exit vectors by approximately 5–6 Å (center-to-center distance between C2 and C6 of the imidazo[1,2-a]pyridine core), which fundamentally alters the trajectory of fragment growing into adjacent protein subpockets. The C6-aminomethyl vector projects from the pyridine ring toward the solvent-exposed periphery in many kinase binding sites (as evidenced by IRAK-4 co-crystal structures PDB: 3CGF, 3CGO), whereas the C2-aminomethyl counterpart projects from the imidazole ring deep into the hinge-binding region [1]. These two regioisomers are therefore not functionally interchangeable; selection must be guided by the intended binding mode of the target protein.

Structure-based drug design Fragment growing Exit vector geometry Regioisomer comparison

Dual Orthogonal Reactive Handles (–CH₂NH₂ and –CO₂H) with pH-Dependent Reactivity Enable Sequential Chemoselective Derivatization Not Possible with Mono-functional Analogs

The target compound is one of relatively few imidazo[1,2-a]pyridine building blocks that simultaneously presents a primary aliphatic amine (pKₐ ~9.8) and a carboxylic acid (pKₐ ~3.5) on the same scaffold—two functional groups with non-overlapping pH-dependent reactivity windows. This enables sequential, protecting-group-minimal derivatization: for instance, amide coupling at the carboxylic acid under mildly basic conditions (pH 7–8, EDC/HOBt) followed by reductive amination or sulfonamide formation at the aminomethyl group under acidic conditions (pH 4–6) . In contrast, the unsubstituted parent imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 64951-08-2) possesses only the carboxylic acid handle, and 6-(aminomethyl)imidazo[1,2-a]pyridine (CAS 132213-03-7) possesses only the aminomethyl handle, each limiting the building block to a single point of diversification. The dual-handle architecture of the target compound reduces the number of building blocks required in a DNA-encoded library (DEL) synthesis or parallel library construction.

Orthogonal protection Chemoselective synthesis DNA-encoded library Parallel medicinal chemistry

Optimal Research and Industrial Application Scenarios for 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride


Kinase-Focused Fragment Library Construction Requiring C6-Functionalized Imidazo[1,2-a]pyridine Scaffolds

In structure-guided kinase inhibitor projects, the C6 position of imidazo[1,2-a]pyridine is a validated potency-enhancing substitution site, as demonstrated by 4- to 500-fold potency improvements in IRAK-4 SAR studies [1]. This dihydrochloride building block provides a pre-installed C6-aminomethyl handle in a high-purity (98%) salt form with favorable aqueous solubility, enabling direct incorporation into fragment libraries targeting the ATP-binding site of kinases. The C6-aminomethyl vector projects toward solvent-exposed regions in kinase co-crystal structures (PDB: 3CGF), making it suitable for linker attachment in PROTAC design without compromising hinge-binding interactions .

DNA-Encoded Library (DEL) Synthesis Leveraging Orthogonal Bifunctional Reactivity

DEL construction requires building blocks with two orthogonally addressable functional groups to enable sequential encoding and diversity generation. The target compound's C6-aminomethyl group (pKₐ ~9.8) and C2-carboxylic acid (pKₐ ~3.5) provide pH-gated chemoselectivity: amide coupling at –CO₂H at neutral pH followed by amine acylation or sulfonylation at –CH₂NH₂ under acidic conditions, without cross-reactivity. This dual-handle architecture reduces the number of building blocks needed per library cycle compared to mono-functional alternatives such as imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 64951-08-2) or 6-(aminomethyl)imidazo[1,2-a]pyridine (CAS 132213-03-7) [1]. The dihydrochloride salt form further ensures sufficient aqueous solubility for on-DNA chemistry conditions.

Parallel Synthesis of C6-Diversified Imidazo[1,2-a]pyridine-2-carboxamide Lead Series

For medicinal chemistry teams exploring C6-substituted imidazo[1,2-a]pyridine-2-carboxamide series (e.g., targeting c-Met, Nek2, or autotaxin as described in recent patent and literature disclosures [1]), the C6-aminomethyl group serves as a versatile diversification point. Unlike C6-iodo or C6-bromo analogs that require palladium-catalyzed cross-coupling, the aliphatic amine enables direct parallel amide synthesis, reductive amination, and urea formation using standard 96-well plate protocols. The 98% purity and dihydrochloride salt form minimize variability in stoichiometric calculations and improve reaction reproducibility across large compound arrays.

Fragment-to-Lead Optimization Requiring Regioisomerically Defined Exit Vectors

When protein X-ray co-crystal structures reveal that a fragment must grow from the pyridine ring C6 position (rather than C2, C3, or C8) toward a specific subpocket, the regioisomeric identity of the building block becomes critical. The target compound (C6-aminomethyl/C2-carboxylic acid, CAS 2460750-24-5) is regioisomerically distinct from the reversed analog 2-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 2648940-95-6), with an approximately 5–6 Å displacement in functional group positioning [1]. Incorrect regioisomer selection would misdirect fragment growing and waste downstream synthetic effort. The documented CAS registry, vendor purity certification, and structural SMILES string provide the traceability required for procurement compliance in regulated medicinal chemistry environments .

Quote Request

Request a Quote for 6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.